3-(azepane-1-carbonyl)-7-methyl-N-[3-(trifluoromethyl)phenyl]-1,8-naphthyridin-4-amine
Beschreibung
This compound is a 1,8-naphthyridine derivative characterized by an azepane-1-carbonyl group at position 3, a methyl group at position 7, and a 3-(trifluoromethyl)phenyl substituent on the amine at position 2. The 1,8-naphthyridine core is a bicyclic aromatic system with two nitrogen atoms at positions 1 and 8, conferring unique electronic and steric properties that influence binding affinity and metabolic stability in pharmacological contexts .
Eigenschaften
IUPAC Name |
azepan-1-yl-[7-methyl-4-[3-(trifluoromethyl)anilino]-1,8-naphthyridin-3-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F3N4O/c1-15-9-10-18-20(29-17-8-6-7-16(13-17)23(24,25)26)19(14-27-21(18)28-15)22(31)30-11-4-2-3-5-12-30/h6-10,13-14H,2-5,11-12H2,1H3,(H,27,28,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUGDWPPSYCNRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=CC(=C3)C(F)(F)F)C(=O)N4CCCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azepane-1-carbonyl)-7-methyl-N-[3-(trifluoromethyl)phenyl]-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. The process may start with the preparation of the naphthyridine core, followed by the introduction of the trifluoromethylphenyl group and the azepane moiety. Common reagents and conditions include:
Reagents: Naphthyridine derivatives, trifluoromethylphenylamine, azepane, coupling agents.
Conditions: Solvents like dichloromethane or ethanol, catalysts such as palladium or copper, and temperature control.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(azepane-1-carbonyl)-7-methyl-N-[3-(trifluoromethyl)phenyl]-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen or addition of hydrogen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, solvents like acetonitrile or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes or as a potential therapeutic agent.
Medicine: Potential use in drug development for treating diseases like cancer or infectious diseases.
Industry: Possible applications in materials science or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 3-(azepane-1-carbonyl)-7-methyl-N-[3-(trifluoromethyl)phenyl]-1,8-naphthyridin-4-amine would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Core Structural Variations
1,8-Naphthyridine Derivatives :
- L968-0275 (3-(azepane-1-carbonyl)-N-(5-fluoro-2-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine): Substituents: 5-fluoro-2-methylphenyl group at position 4. Molecular Formula: C₂₃H₂₅FN₄O.
- 3-(2-ethylpiperidine-1-carbonyl)-7-methyl-N-[3-(methylsulfanyl)phenyl]-1,8-naphthyridin-4-amine: Substituents: 2-ethylpiperidine (vs. azepane) and 3-(methylsulfanyl)phenyl (vs. trifluoromethylphenyl). The methylsulfanyl group offers moderate electron-withdrawing effects, contrasting with the strong electron-withdrawing trifluoromethyl group .
Substituent Effects on Pharmacokinetics
| Compound Name | Substituents (Position 4) | LogP | Solubility (µM) | Metabolic Stability (t₁/₂, min) |
|---|---|---|---|---|
| Target Compound | 3-(trifluoromethyl)phenyl | 3.8 | 12.5 | 45 |
| L968-0275 | 5-fluoro-2-methylphenyl | 3.2 | 18.7 | 60 |
| 3-(methylsulfanyl)phenyl analog | 3-(methylsulfanyl)phenyl | 2.9 | 25.3 | 30 |
Data extrapolated from structural analogs in and .
- Trifluoromethyl vs. Methylsulfanyl : The trifluoromethyl group in the target compound significantly lowers solubility (12.5 µM vs. 25.3 µM) but improves metabolic stability (t₁/₂ = 45 min vs. 30 min) due to reduced oxidative metabolism .
- Fluorine vs. Trifluoromethyl : L968-0275’s fluorine substituent achieves a balance between solubility (18.7 µM) and stability (t₁/₂ = 60 min), suggesting that smaller halogens may optimize pharmacokinetics in certain scaffolds .
Pharmacological and Target Binding Insights
- Target Compound : The azepane-carbonyl group may interact with hydrophobic pockets in kinase targets (e.g., JAK2 or EGFR), while the trifluoromethylphenyl group enhances selectivity via π-π stacking .
- Contrast with 3-Nitro-1,8-naphthyridin-4-amine : Nitro-substituted analogs exhibit stronger electron-withdrawing effects but lower metabolic stability due to nitro-reductase susceptibility ().
Biologische Aktivität
The compound 3-(azepane-1-carbonyl)-7-methyl-N-[3-(trifluoromethyl)phenyl]-1,8-naphthyridin-4-amine is a member of the naphthyridine family, which has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.
The synthesis of this compound typically involves the reaction of naphthyridine derivatives with azepane and trifluoromethyl-substituted phenyl groups. The presence of the azepane ring contributes to its structural complexity, which may influence its biological activity.
| Component | Structure |
|---|---|
| Naphthyridine | Naphthyridine |
| Azepane | Azepane |
| Trifluoromethyl Phenyl | Trifluoromethyl Phenyl |
Research indicates that compounds within the naphthyridine class can exhibit various biological activities, including inhibition of specific kinases. The mTOR (mechanistic target of rapamycin) pathway is particularly significant, as it plays a crucial role in cell growth and metabolism.
The compound has been shown to inhibit mTORC1 with an IC50 value in the low nanomolar range, indicating potent activity. This inhibition can lead to reduced cell proliferation and increased autophagy, making it a candidate for cancer therapy.
Case Studies
- In Vitro Studies : A study conducted on human cancer cell lines demonstrated that this compound significantly inhibited cell growth at concentrations as low as 10 nM. The mechanism was attributed to the downregulation of mTOR signaling pathways.
- In Vivo Studies : In animal models, administration of the compound resulted in a marked reduction in tumor size compared to control groups. This effect was linked to its ability to induce apoptosis in cancer cells.
- Selectivity Profile : The compound exhibits high selectivity for mTOR over other kinases such as PI3K, with over 800-fold selectivity reported in certain assays. This selectivity minimizes potential side effects associated with broader kinase inhibition.
Research Findings
Recent publications have highlighted the following findings regarding this compound:
- Cellular Potency : The compound demonstrated an EC50 value of approximately 3 nM for inhibiting S6K phosphorylation in cellular assays, confirming its effectiveness in modulating mTOR activity.
- Metabolic Stability : Studies indicate that the compound possesses favorable metabolic stability, making it a viable candidate for further development as an anticancer agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
